Mudelta

説明

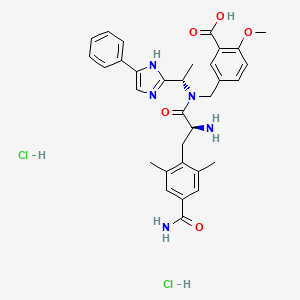

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235590 | |

| Record name | Mudelta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864825-13-8 | |

| Record name | Eluxadoline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mudelta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Biophysical Characterization of the Mu/delta Opioid Receptor Heteromer

Elucidating the Topography and Interacting Domains within the Mu/Delta Opioid Receptor Complex

Understanding how MOR and DOR physically interact to form a stable and functional heteromer involves identifying the specific regions and residues within each receptor that mediate this association. Studies employing various biochemical and biophysical techniques have shed light on the interacting interfaces.

Identification of Transmembrane Helix Interaction Interfaces

The transmembrane domains (TM) of G protein-coupled receptors (GPCRs), including opioid receptors, play a significant role in receptor dimerization and oligomerization. Research into the MORD has suggested specific transmembrane helices involved in the interaction between MOR and DOR. Computational studies utilizing homology modeling, based on the structure of rhodopsin, have predicted potential interaction interfaces. One such study proposed that the first transmembrane domain (TM1) of the mu opioid receptor interacts with the fourth (TM4), fifth (TM5), and sixth (TM6) transmembrane domains of the delta opioid receptor nih.govresearchgate.netnih.gov. Experimental evidence, including studies using interfering fusion proteins, further supports the critical role of the MOR TM1 region in promoting and stabilizing the MORD complex nih.gov.

Contributions of Intracellular Loops and Carboxyl Termini to Heteromer Stability and Function

Here is a summary of identified interacting regions:

| Receptor Protomer | Interacting Region | Specific Residues/Sequence | Contribution to Interaction | Source |

| MOR | Transmembrane Domain 1 (TM1) | Not specifically identified | Promotes and stabilizes heteromer | nih.govresearchgate.netnih.govnih.gov |

| DOR | Transmembrane Domain 4 (TM4) | Not specifically identified | Involved in heteromer interface | nih.govresearchgate.netnih.gov |

| DOR | Transmembrane Domain 5 (TM5) | Not specifically identified | Involved in heteromer interface | nih.govresearchgate.netnih.gov |

| DOR | Transmembrane Domain 6 (TM6) | Not specifically identified | Involved in heteromer interface | nih.govresearchgate.netnih.gov |

| MOR | Intracellular Loop 3 (ICL3) | SVR | Required for interaction | nih.govresearchgate.netresearchgate.net |

| DOR | Intracellular Loop 3 (ICL3) | SVR | Required for interaction | nih.govresearchgate.netresearchgate.net |

| DOR | Carboxyl Terminus | GGG | Required for interaction | nih.govresearchgate.netresearchgate.net |

Detailed Research Findings:

Studies involving truncated mutants of MOR and DOR have provided further insights. While truncations of the C-terminal tails could alter the pharmacology of the heteromer, they had less impact on co-immunoprecipitation, suggesting that interactions also involve transmembrane domains researchgate.net. Single amino acid substitutions within the identified SVR and GGG sequences were sufficient to prevent heteromer formation, highlighting the critical nature of these specific residues nih.govresearchgate.net.

Methodologies for Investigating Heteromer Formation and Stability in Experimental Systems

Investigating the formation and stability of the MORD in various experimental systems requires the application of sensitive and specific biochemical and biophysical techniques. These methodologies allow researchers to detect the physical proximity of the receptor protomers and assess the dynamics of their interaction.

Application of Resonance Energy Transfer Techniques (e.g., Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET))

Resonance energy transfer techniques, such as BRET and FRET, are widely used to demonstrate protein-protein interactions in living cells by measuring the transfer of energy between two fluorescent or luminescent proteins fused to the receptors of interest when they are in close proximity (typically within 10 nanometers) mdpi.comwjgnet.com. BRET, which uses a luciferase enzyme as the donor and a fluorescent protein as the acceptor, and FRET, which typically uses two different fluorescent proteins, have both been successfully applied to study the interaction between MOR and DOR, providing evidence for MORD formation in heterologous expression systems and potentially in native tissues mdpi.commdpi.comwjgnet.comresearchgate.netescholarship.orgresearchgate.netresearchgate.net. These techniques allow for the real-time monitoring of receptor interactions in live cells.

Advanced Co-immunoprecipitation and Affinity-Based Approaches for Complex Isolation

Co-immunoprecipitation (Co-IP) is a biochemical technique used to determine if two or more proteins are in a complex by using an antibody specific to one protein to pull down the entire complex, which is then analyzed for the presence of the other protein(s) emory.edu. This method has been routinely employed to demonstrate the physical association between MOR and DOR in various experimental settings, including transfected cells and native brain tissue mdpi.comwjgnet.comresearchgate.netescholarship.orgresearchgate.netmdpi.comemory.edu. While Co-IP indicates that proteins are in the same complex, it does not necessarily prove direct physical contact emory.edu. Affinity-based approaches, such as using tagged receptors or ligands, can also be used to isolate receptor complexes for further analysis.

High-Resolution Single Molecule Imaging and Advanced Microscopy Techniques

Advanced microscopy techniques, including single-molecule imaging and super-resolution microscopy methods like direct stochastic optical reconstruction microscopy (dSTORM) and total internal reflection fluorescence (TIRF) microscopy, offer the ability to visualize and track individual receptor molecules on the cell surface acs.orgmolbiolcell.orgbiorxiv.orgresearchgate.netbiorxiv.org. These techniques provide high-resolution spatial and temporal information about receptor localization, diffusion, and interactions, allowing for the study of receptor dynamics and the formation of transient or stable dimers and oligomers in living cells at near-physiological expression levels acs.orgbiorxiv.orgresearchgate.netbiorxiv.org. Single-molecule studies have provided evidence for the transient nature of opioid receptor dimerization, with protomers rapidly associating and dissociating acs.orgbiorxiv.orgbiorxiv.org.

Analysis of Constituent Receptor Coexpression and Its Determinants in Heteromerization

The formation of M/DOR heteromers is contingent upon the coexpression of both MOR and DOR within the same cell and subcellular compartment. nih.govmdpi.com Coexpression of MOR and DOR has been observed in various neuronal populations, indicating the potential for M/DOR formation in native tissues. nih.govmdpi.com For instance, cells expressing both MOR and DOR have been identified in GABAergic neurons of the hippocampus and in small dorsal root ganglia (DRG) neurons. nih.gov Studies using techniques like dual immunocytochemical analysis and in situ hybridization have revealed the presence of both receptors in the same somatodendritic compartments, including discrete areas of the plasma membrane and intracellular organelles. nih.gov

However, the extent of MOR and DOR coexpression can vary depending on the brain region, cell type, and the methodology used for detection. Some studies have reported widespread coexpression, while others, using techniques like transgenic mice with fluorescently tagged receptors, have reported more limited colocalization in certain areas, such as DRG neurons. mdpi.com

Determinants influencing M/DOR heteromerization include the presence of both receptors in the same cellular locale and the involvement of specific cellular machinery. Evidence suggests that heteromers can form intracellularly, potentially in the endoplasmic reticulum (ER), although their trafficking and surface expression are subject to regulation. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Chaperone proteins, such as RTP4 (a Golgi chaperone), have been identified as regulators of M/DOR heteromer levels at the cell surface. pnas.orgfrontiersin.org Association with RTP4 can protect the heteromers from ubiquitination and degradation, thereby increasing their surface expression and influencing signaling. pnas.org

The formation of M/DOR heteromers may involve post-translational regulation, suggesting that existing MOR and DOR proteins can be induced to interact. researchgate.net Ligand binding can also play a role, with lipophilic opiate ligands potentially facilitating the maturation of opioid receptor heteromers and enhancing their cell surface expression by functioning as pharmacological chaperones. pnas.org Chronic exposure to opioids like morphine has been shown to increase the density of M/DOR heteromers in certain brain regions. wjgnet.comfrontiersin.org

The subcellular location of M/DOR formation and trafficking remains an area of active investigation, with some studies suggesting intracellular formation followed by trafficking to the plasma membrane, while others propose formation at the cell surface. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The dynamic nature of MOR-DOR interactions and their trafficking mechanisms are key determinants of their functional impact.

Table 1: Examples of MOR and DOR Coexpression in Neuronal Populations

| Neuronal Population | Location | Evidence Type | Reference |

| GABAergic neurons | Hippocampus | Molecular and immunohistochemical evidence | nih.gov |

| Small neurons | DRG | Single-cell level coexpression | nih.gov |

| Somatodendritic compartments | Rat spinal cord | Dual immunocytochemical analysis, electron microscopy | nih.gov |

| Various discrete populations | Brain, spinal cord | Double fluorescent knock-in mice mapping | frontiersin.orgbiorxiv.org |

Table 2: Factors Influencing M/DOR Heteromer Formation and Trafficking

| Factor | Influence on Heteromerization/Trafficking | Reference |

| Coexpression of MOR and DOR | Essential prerequisite for formation | nih.govmdpi.com |

| Subcellular Compartment | Presence in the same compartment (e.g., ER, plasma membrane) is required | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| RTP4 (Golgi chaperone) | Regulates surface levels, protects from ubiquitination/degradation | pnas.orgfrontiersin.org |

| Ligand Binding | Can facilitate maturation and enhance surface expression (pharmacological chaperone effect) | pnas.org |

| Chronic Morphine Treatment | Increases M/DOR heteromer density in certain brain regions | wjgnet.comfrontiersin.org |

| Post-translational regulation | May induce interaction of existing receptors | researchgate.net |

Chemical Synthesis and Rational Derivatization of Mu/delta Opioid Receptor Ligands

Advanced Design Principles for Developing Selective Mu/Delta Opioid Receptor Ligands

Achieving selectivity and desired functional profiles at mu and delta opioid receptors involves several advanced design principles. These principles aim to exploit the structural differences between the receptors and the nuances of their signaling pathways.

Strategies for Bivalent and Hybrid Ligand Design

Bivalent ligands are constructed by linking two pharmacophores, each capable of interacting with a receptor or different sites on the same receptor, through a spacer. This strategy has been applied to target opioid receptor heteromers, such as the mu-delta opioid receptor (MDOR) heterodimer. The design of bivalent ligands targeting OR heteromers was initially developed for D/KOR and subsequently translated to M/DOR. nih.gov These compounds are essentially single molecules combining the functionalities of two distinct ligands. nih.gov For instance, bivalent ligands containing a MOR agonist and a DOR antagonist pharmacophore, known as the μ-δ agonist-antagonist (MDAN) series, have been designed to address MOR-DOR interactions, aiming to attenuate MOR agonist-induced tolerance and dependence. nih.gov Pharmacophores derived from the MOR agonist oxymorphone and the DOR antagonist NTI have been used in such designs. nih.gov Bivalent ligands derived from opioid alkaloids and peptide agonists based on enkephalins have shown increased opioid receptor selectivity and potency compared to their monovalent counterparts. nih.gov

Hybrid ligands represent another strategy, often combining elements from different classes of opioid ligands or even ligands for different receptor systems that are co-localized or known to interact with opioid receptors. For example, hybrid bivalent ligands incorporating opiate and enkephalin pharmacophores have been synthesized to investigate the potential coexistence of mu and delta recognition sites within the same opioid receptor complex. nih.govresearchgate.net One such bivalent ligand, composed of oxymorphamine (B1253704) and [D-Glu2]enkephalin linked by a spacer, demonstrated substantially greater antinociceptive potency in mice than its monovalent analogues. nih.govresearchgate.net Studies involving hybrid compounds targeting both opioid and cannabinoid receptors, which are often co-localized and can form heterodimers, also fall under this category. unina.it

Considerations for Biased Agonism and Polypharmacology in Ligand Development

Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways coupled to a receptor over others. For opioid receptors, this often involves biasing signaling towards G protein activation and away from β-arrestin recruitment, as β-arrestin has been implicated in mediating some of the undesirable side effects of opioid agonists, such as tolerance, dependence, and respiratory depression. nih.govacs.orgmdpi.com Developing G protein-biased mu opioid receptor agonists is of particular interest to achieve analgesia with a reduced side effect profile. nih.govacs.org While significant effort has focused on biased agonism at the mu and kappa receptors, the development of biased delta opioid receptor agonists has been less explored, although they hold potential for analgesia without proconvulsive activity or analgesic tolerance. nih.govresearchgate.net

Polypharmacology, the concept of a single ligand interacting with multiple targets, is also a key consideration in designing ligands for mu and delta opioid receptors. This can involve designing ligands that are agonists at one opioid receptor subtype and antagonists at another, or ligands that interact with both opioid receptors and other non-opioid targets. The rationale behind targeting both mu and delta receptors simultaneously stems from observations that co-administration of mu and delta agonists can produce synergistic analgesia, and that delta receptor antagonism can attenuate the tolerance and dependence induced by mu agonists. nih.govmdpi.comnih.gov Mixed mu agonist/delta antagonist ligands have been designed with the goal of developing analgesics devoid of the side effects of traditional opioids. nih.gov Furthermore, ligands targeting mu-delta opioid receptor heteromers represent a promising approach in pain management, as these heteromers can exhibit unique pharmacology distinct from the individual receptors. nih.govnih.gov

Synthetic Methodologies for Generating Novel Chemical Entities Targeting Mu/Delta Receptors

The synthesis of diverse chemical structures capable of interacting with mu and delta opioid receptors employs a range of methodologies, from traditional solution-phase techniques to modern solid-phase synthesis and strategies for scaffold diversification.

Solid-Phase and Solution-Phase Peptide-Based Ligand Synthesis

Peptide-based ligands, including endogenous opioid peptides like enkephalins and endomorphins, serve as important starting points for the design of novel mu/delta ligands. nih.govmdpi.com Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are utilized in their preparation. SPPS is a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is particularly well-suited for the synthesis of linear and cyclic peptides. mdpi.comnih.govnih.govumich.edu For example, linear precursor peptides for cyclic opioid peptides targeting mu and delta receptors have been prepared using manual solid-phase techniques with Fmoc protection strategies. mdpi.com SPPS on Rink resin is commonly used to obtain C-terminal carboxamide peptides. nih.gov

While SPPS is prevalent, some peptide structures, such as those with specific branching or dimerization patterns, may necessitate solution-phase synthesis. springernature.com Biphalin, a dimeric enkephalin analogue with high affinity for both mu and delta opioid receptors, is a classic example of a peptide whose synthesis and that of its analogues often requires solution-phase methods because routine SPPS is not feasible. springernature.com Solution-phase synthesis involves coupling amino acids or peptide fragments in a homogeneous solution, offering flexibility for certain complex structures.

Diversification of Small Molecule Scaffolds for Receptor Interaction

Beyond peptide-based ligands, small molecules with diverse chemical scaffolds are extensively explored for their interactions with mu and delta opioid receptors. The morphinan (B1239233) scaffold, derived from natural opiates like morphine, has historically been a primary template, but efforts have expanded to include numerous synthetic scaffolds. nih.gov

Strategies for diversifying small molecule scaffolds include the introduction of various substituents, modifications of ring systems, and the exploration of different core structures. For instance, structure-activity relationship (SAR) studies on tetrahydroquinoline scaffolds have revealed important trends for achieving mixed mu agonist/delta antagonist profiles. researchgate.net The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is another known pharmacophore present in several opioid antagonists with activity at mu and delta receptors. acs.orgnih.gov Diversification through extensive stereochemical variation, particularly at sp3-hybridized centers, has been employed to generate libraries of nonpeptidic ligands for opioid receptors. harvard.edu Novel chemotypes selective for the delta opioid receptor have also been identified through screening and subsequent structural modifications. mdpi.com Computational approaches, such as docking studies and molecular dynamics simulations, play an increasingly important role in guiding the design and diversification of small molecule scaffolds by providing insights into ligand-receptor interactions. escholarship.orgnih.gov

Exploration of Precursor Chemistry in Opioid Ligand Synthesis

Precursor chemistry is fundamental to the synthesis of many opioid ligands, particularly those derived from natural products or requiring specific structural motifs. For semi-synthetic opioids, natural alkaloids like thebaine or diprenorphine (B84857) serve as key precursors for generating more complex derivatives with altered receptor affinity and efficacy profiles. researchgate.net The synthesis of 6,14-ethenomorphinans, for example, originates from a [4+2] cycloaddition of morphinan-6,8-dienes, which are derived from precursors. researchgate.net

The development of synthetic routes to specific precursors is crucial for accessing novel chemical space. This includes the synthesis of key intermediates that can then be elaborated into the final opioid ligands. For instance, the synthesis of bicyclic opioid ligands has involved the preparation of secondary N-desmethyl and tertiary N-cyclopropylmethyl bridged hexahydroaporphines as precursors. nih.gov Efficient and scalable synthetic pathways to precursors, such as anilino piperidine (B6355638) derivatives, are also developed for generating bivalent ligands. shd-pub.org.rs Precursor chemistry is also vital for the synthesis of radiolabeled opioid ligands used in PET imaging, where specific precursors are functionalized with radioisotopes like fluorine-18 (B77423) or carbon-11. researchgate.net

Data Table: Examples of Mu/Delta Opioid Receptor Ligands and Their Binding Affinities

| Compound Name | Target Receptor(s) | Binding Affinity (Ki or IC50) | Reference |

| DAMGO | MOR | High affinity | nih.gov |

| DPDPE | DOR | High affinity | nih.gov |

| Deltorphin (B1670231) II | DOR | High affinity | nih.gov |

| Endomorphin-2 (EM-2) | MOR | High affinity | harvard.edu |

| Peptide 9 (Tyr-c(S-CH2-S)[D-Cys-Phe-2-Nal-Cys]NH2) | MOR, DOR | Subnanomolar affinity (both) | nih.gov |

| D24M | MDOR | <1 nM (potency/affinity) | nih.govacs.org |

| GSK1521498 | MOR, DOR, KOR | MOR: 1.5 nM, DOR: 30.2 nM, KOR: 20.4 nM | biorxiv.org |

| SNC80 | DOR | - | sandiego.edumdpi.com |

| ARM-390 | DOR | Similar to SNC80 | sandiego.edu |

| ADL-5859 | DOR | Similar to SNC80 | sandiego.edu |

Note: Binding affinities can vary depending on the assay conditions and cell lines used. The values provided are indicative based on the cited sources.

Systematic Rational Design and Comprehensive Structure-Activity Relationship (SAR) Studies

Systematic rational design and comprehensive SAR studies are fundamental to the discovery and optimization of ligands with desired affinity, efficacy, and selectivity profiles at μ and δ opioid receptors, including their heteromeric complexes. This process involves the synthesis of a series of related compounds with planned structural modifications and the evaluation of their biological activity to understand how chemical structure influences interaction with the target receptors. Insights gained from SAR studies guide further chemical synthesis, allowing for iterative optimization of ligand properties.

Research efforts have focused on various chemical scaffolds, including peptidomimetics and small molecules, to develop ligands with mixed μ/δ activity or selectivity for the μ-δ heteromer. For instance, SAR studies have been conducted on peptidomimetic ligands featuring tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) scaffolds, revealing important trends in binding affinity and potency at μOR and δOR pnas.orgsigmaaldrich.com. Similarly, systematic modifications of 14β-phenylacetyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones have provided insights into ligands with mixed profiles, including activity at nociceptin/orphanin FQ peptide (NOP) receptors in addition to opioid receptors wikipedia.org. The identification of compounds like "MuDelta," described as exhibiting μOR agonistic and δOR antagonistic activity, highlights the success of SAR studies in identifying ligands with specific functional profiles at these receptors wikipedia.orgpnas.org.

Positional Scanning and Combinatorial Chemistry Approaches in Ligand Discovery

Combinatorial chemistry and positional scanning techniques have significantly accelerated the discovery of novel opioid receptor ligands, including those with activity at μ and δ receptors. These high-throughput approaches allow for the rapid synthesis and screening of large libraries of compounds, enabling the exploration of vast chemical space.

Positional scanning combinatorial libraries, for example, involve systematically varying amino acid residues at specific positions within a peptide sequence or substituents at defined points on a molecular scaffold. By screening these libraries in binding or functional assays for μ, δ, and kappa (κ) opioid receptors, researchers can identify key structural elements or residues that contribute to receptor affinity and selectivity wikipedia.orgwikipedia.orgwikidata.org. This method provides extensive SAR information by assessing the contribution of different functionalities at each varied position wikipedia.org.

Studies utilizing positional scanning cyclic peptide libraries have led to the identification of peptides with high binding affinities for opioid receptors sigmaaldrich.com. Similarly, mixture-based tetrapeptide positional scanning combinatorial libraries have been successfully employed to identify selective ligands for μ, δ, and κ opioid receptors from a single library wikipedia.orgwikidata.org. These examples demonstrate the power of combinatorial approaches in efficiently discovering diverse ligands with distinct opioid receptor profiles.

Elucidating the Impact of Subtle Chemical Modifications on Ligand-Heteromer Interaction Profiles

A growing area of research focuses on ligands that selectively target μ-δ opioid receptor heteromers, which are believed to possess unique pharmacological properties distinct from the individual μ and δ homomers tocris.combio-techne.comdrugbank.comcanadadrugrehab.canih.govguidetopharmacology.org. Subtle chemical modifications to ligands can significantly impact their ability to bind to and activate these heteromeric complexes, influencing downstream signaling pathways and potentially leading to desired therapeutic effects without the full spectrum of side effects associated with traditional μOR agonists.

SAR studies have revealed that even minor structural changes can alter a ligand's binding affinity, efficacy, and signaling bias at μ and δ receptors and their heteromer. For instance, variations in the side chain length and flexibility of compounds based on a tetrahydroquinoline scaffold significantly improved binding affinity at both μOR and δOR pnas.org. The attachment of a pendant at a basic nitrogen in this scaffold also led to analogues with superior binding affinity and potency at μOR pnas.org.

Specific examples highlight the sensitivity of receptor interaction profiles to subtle modifications:

SAR studies on benzylideneoxymorphone (BOM) and its C7-methylene-substituted analogs demonstrated that substituents on the benzylidene ring could influence both μOR and δOR affinity and efficacy wikipedia.org. For example, nitro-BOM (NBOM) showed increased μOR efficacy compared to BOM wikipedia.org.

In indolomorphinan series, the position and nature of indole (B1671886) moieties influenced selectivity for δ or μ receptors wikipedia.org. A mono-indole derivative showed good affinity and selectivity for the δ receptor, while bis-indolomorphinans showed moderate binding at the μ receptor wikipedia.org.

For 5-(3-hydroxyphenyl)morphans, the introduction of an indole moiety dramatically increased affinity for the δ-opioid receptor wikipedia.org.

Studies on carfentanyl amide derivatives have aimed to identify compounds with greater selectivity for the μ-δ heteromer and distinct signaling preferences tdin.ca.

SAR matrices have been used to explore the impact of different amine pendants on the μOR agonist/δOR antagonist properties of peptidomimetics, indicating that the amine and aromatic ring components of a pendant can differentially favor μOR efficacy and potency sigmaaldrich.com.

Ligand-specific co-internalization of μ and δ receptors upon activation by certain agonists (e.g., DAMGO, deltorphin II, CYM51010) but not others (e.g., morphine, methadone, SNC80) in cells co-expressing both receptors suggests that ligands interact differently with the μ-δ heteromer, influencing its trafficking and potentially signaling drugbank.comcanadadrugrehab.ca. This ligand-selective behavior at the heteromer level underscores the importance of subtle structural features in determining the specific interaction profile.

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another upon binding to a receptor or receptor complex, is particularly relevant to μ-δ heteromers. Identifying ligands that are biased towards the μ-δ heteromer or specific signaling pathways downstream of the heteromer is a key goal in developing analgesics with reduced side effects wikipedia.orgguidetopharmacology.orgtdin.ca. SAR studies are instrumental in understanding how structural modifications can induce or alter this signaling bias.

The compound "this compound," identified through SAR studies, is described as a μOR agonist and δOR antagonist wikipedia.orgpnas.org. This specific profile exemplifies a strategy to potentially leverage the distinct roles of μ and δ receptors, or their interaction within a heteromer, to achieve a desired therapeutic outcome. The ongoing clinical evaluation of such compounds underscores the translational potential of systematic rational design and comprehensive SAR studies in the field of opioid pharmacology wikipedia.orgpnas.org.

Pharmacological Characterization of Mu/delta Opioid Receptor Ligands in Preclinical Models

In Vitro Receptor Binding and Functional Assays for Ligand Profiling

A variety of in vitro assays are employed to determine the affinity, potency, and efficacy of ligands at M/DOR heteromers, providing a comprehensive profile of their pharmacological activity.

Radioligand binding assays are fundamental in determining the affinity (Ki) of a compound for a receptor. In the context of M/DOR heteromers, these studies are often performed on membrane preparations from cells co-expressing both MOR and DOR. researchgate.net Competition binding assays, which measure the ability of an unlabeled test ligand to displace a known radiolabeled ligand, are commonly used. nih.gov

For instance, studies have utilized ligands designed to have "tuned" affinity, discriminating between DOR homomers and M/DOR heteromers. nih.gov These bivalent ligands typically consist of a high-affinity MOR pharmacophore tethered to a low-affinity DOR pharmacophore. nih.gov The high-affinity binding to the MOR portion of the heteromer increases the effective concentration of the DOR ligand at its binding site within the complex, resulting in enhanced affinity for the heteromer compared to the DOR homomer. nih.gov This approach has been validated in whole-cell radioligand competition assays, demonstrating a significant shift in affinity for certain ligands at M/DOR heteromers. nih.gov

| Receptor Target | pKi |

|---|---|

| DOR Homomer | 7.70 |

| MOR/DOR Heteromer | 8.60 |

Data derived from a study on tuned-affinity bivalent ligands. nih.gov pKi is the negative logarithm of the inhibition constant (Ki).

The primary mechanism of action for opioid receptors involves coupling to and activating heterotrimeric G-proteins. mdpi.com The agonist-stimulated [³⁵S]GTPγS binding assay is a widely used functional assay to quantify the ability of a ligand to activate G-proteins. nih.govresearchgate.net This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation. The results are typically expressed as EC50 (the concentration of agonist that produces 50% of the maximal effect) and Emax (the maximum effect produced by the agonist). uthscsa.edu

Studies in cell lines co-expressing MOR and DOR, as well as in native tissues, have demonstrated that both mu- and delta-selective agonists can stimulate [³⁵S]GTPγS binding. nih.govumich.edu For example, in SH-SY5Y cells which endogenously express both receptors, the MOR-selective agonist DAMGO and the DOR-selective agonist SNC80 both produce a concentration-dependent increase in [³⁵S]GTPγS binding. umich.edu The maximal stimulation (Emax) achieved by SNC80 was found to be approximately 57% of that produced by DAMGO, and when used in combination, SNC80 did not produce additional stimulation beyond the maximum achieved by DAMGO alone. umich.edu This suggests that in this system, both receptors converge on the same pool of G-proteins. umich.edu

| Agonist | EC50 (nM) | Emax (% of DAMGO) |

|---|---|---|

| DAMGO | 45 | 100 |

| SNC80 | 32 | 57 |

Data from [³⁵S]GTPγS binding assays in SH-SY5Y human neuroblastoma cells. umich.edu

Upon activation by an agonist, MOR and DOR couple to Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. frontiersin.org This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.org The measurement of adenylyl cyclase inhibition is a key functional assay to characterize the efficacy of M/DOR ligands. Typically, cells are stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels, and the ability of an opioid agonist to inhibit this stimulated cAMP production is quantified. acs.org

Both mu and delta opioid ligands have been shown to inhibit adenylyl cyclase activity in various brain regions, such as the nucleus accumbens and caudate putamen. nih.govnih.gov The potency of specific agonists can differ between brain regions, suggesting differential regulation of adenylyl cyclase by MOR and DOR in distinct neuronal populations. nih.gov This signaling pathway is a point of convergence for both receptor types within the heteromer. acs.org

Certain G-protein coupled receptors, including opioid receptors, can trigger the mobilization of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca²⁺]i). nih.gov This can be measured in real-time using calcium-sensitive fluorescent dyes (like fura-2) or bioluminescent reporters. acs.orgnih.gov

In the human neuroblastoma cell line SH-SY5Y, both mu- and delta-opioid agonists have been shown to mobilize intracellular calcium. nih.govnih.gov Interestingly, this effect often requires the concurrent activation of another signaling pathway, such as ongoing muscarinic receptor activation, suggesting a complex interplay between receptor systems. nih.gov The opioid-induced calcium release is typically blocked by pertussis toxin, indicating it is a Gi/o protein-mediated event. nih.gov Furthermore, studies using specific MOR-DOR heteromer agonists like SNC80 have demonstrated robust intracellular calcium release only in cells expressing the heteromer, an effect that was absent in animals lacking MOR. nih.gov

In addition to G-protein signaling, agonist-bound GPCRs can also recruit β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling cascades. nih.govnih.gov The concept of "biased agonism" or "functional selectivity" describes how some ligands can preferentially activate either the G-protein or the β-arrestin pathway. nih.goviasp-pain.org This is of significant interest in opioid research, as it's hypothesized that separating G-protein-mediated analgesia from β-arrestin-mediated side effects could lead to safer pain therapeutics. nih.goviasp-pain.org

Assays like the Tango assay or the PathHunter® β-arrestin recruitment assay are used to quantify ligand-induced β-arrestin recruitment. nih.govnih.gov These assays often use enzyme fragment complementation or transcriptional reporting to generate a measurable signal upon β-arrestin binding to the receptor. nih.govnih.gov Studies have shown that M/DOR heteromers can signal via a β-arrestin-2-mediated pathway. nih.gov By comparing a ligand's potency and efficacy for G-protein activation versus β-arrestin recruitment, a "bias factor" can be calculated, providing a quantitative measure of its signaling preference. nih.gov For example, peptidomimetic ligands have been developed that show reduced β-arrestin recruitment efficacy at both MOR and DOR while maintaining potency for cAMP inhibition (a G-protein mediated effect). rsc.org

| Compound | Pathway | pEC50 | Emax (% of DAMGO) | Bias Factor (vs. β-arrestin2) |

|---|---|---|---|---|

| Isotonitazene | G-protein (GoA) | 9.77 | 128 | 3.85 |

| β-arrestin2 | 9.19 | 129 | ||

| Metonitazene | G-protein (GoA) | 8.60 | 114 | 1.41 |

| β-arrestin2 | 8.45 | 110 |

Data from BRET assays in HEK293T cells showing G-protein bias for nitazene (B13437292) analogs. nih.gov Bias factor was calculated relative to G-protein signaling.

Cellular and Subcellular Localization Studies of Ligand-Heteromer Interactions

For M/DOR heteromers to be considered functional entities, the constituent receptors must be co-expressed in the same cell and co-localize within the same subcellular compartments. nih.gov Advanced microscopy and resonance energy transfer techniques are used to visualize these interactions in living cells.

Dual immunocytochemical analysis and electron microscopy have revealed the presence of both MOR and DOR in the same somatodendritic compartments of neurons in the spinal cord, including at the plasma membrane. nih.gov The development of fluorescent knock-in mice, expressing receptors tagged with proteins like eGFP and mCherry, has been instrumental in studying the dynamics of these receptors in native neurons. mdpi.comnih.gov In primary hippocampal neurons from these mice, both MOR and DOR are detected at the plasma membrane under basal conditions. nih.govbiorxiv.org

Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) provide more direct evidence of receptor proximity, consistent with heteromer formation. researchgate.netnih.govresearchgate.net These methods rely on the transfer of energy between a donor and an acceptor fluorophore (or a luciferase and a fluorophore in BRET) fused to the receptors of interest. nih.gov Energy transfer only occurs when the two receptors are in very close proximity (typically <10 nm), providing strong evidence for a direct physical interaction. nih.gov

Furthermore, ligand activation can alter the localization and trafficking of the heteromer. Studies have shown that certain ligands, including the M/DOR-preferring agonist CYM51010, the mu-agonist DAMGO, and the delta-agonist deltorphin (B1670231) II, can induce the co-internalization of MOR and DOR. mdpi.comnih.gov This ligand-selective co-internalization suggests that the heteromer is trafficked as a single unit. mdpi.comnih.gov Interestingly, in the context of the heteromer, the trafficking of MOR can be altered; for instance, instead of recycling back to the plasma membrane, it can be co-targeted with DOR to lysosomes for degradation. mdpi.com This ligand-induced co-trafficking provides further functional evidence for the existence and physiological relevance of M/DOR heteromers. mdpi.comnih.gov

Analysis of Ligand-Induced Receptor Redistribution Dynamics

The dynamics of receptor redistribution following ligand activation are a key determinant of cellular response. For Mudelta ligands like CYM51010, the co-internalization of mu and delta receptors is a dynamic process that can be visualized and quantified in cultured neurons. In hippocampal neurons from double-fluorescent knock-in mice, stimulation with CYM51010 leads to a significant increase in the co-localization of mu-mCherry and delta-eGFP in intracellular vesicle-like structures. mdpi.comnih.gov

This redistribution from the plasma membrane to intracellular compartments occurs within minutes of agonist exposure. For example, in primary hippocampal neurons, a detectable punctate internalization pattern for MOR-mcherry is visible after 10 minutes of exposure to the MOR agonist DAMGO, with a return to the basal distribution pattern after 30 minutes, indicating recycling. nih.gov However, when co-internalized as a heteromer induced by ligands like CYM51010, the receptors are targeted for lysosomal degradation, implying a more prolonged downregulation of receptor signaling from the cell surface. nih.gov

The table below summarizes the ligand-selective co-internalization of mu and delta opioid receptors in primary hippocampal cultures.

| Ligand | Receptor Target | Induces Mu/Delta Co-Internalization |

|---|---|---|

| CYM51010 | Mu/Delta Heteromer-Biased Agonist | Yes |

| DAMGO | Mu Agonist | Yes |

| Deltorphin II | Delta Agonist | Yes |

| Morphine | Mu Agonist | No |

| Methadone | Mu Agonist | No |

| SNC80 | Delta Agonist | No |

Preclinical Behavioral Pharmacology and Mechanistic Investigations in Animal Models

Preclinical studies in animal models have been instrumental in characterizing the in vivo effects of this compound ligands. These investigations have primarily focused on antinociception and the development of tolerance.

Systemic administration of CYM51010 has been shown to produce antinociceptive effects comparable to morphine. nih.govpnas.org A significant finding from these studies is that chronic administration of CYM51010 results in less antinociceptive tolerance compared to morphine, suggesting a potential advantage for the clinical management of pain. nih.govpnas.org In addition to its effects on acute pain, CYM51010 has also demonstrated analgesic efficacy in a rat model of neuropathic pain, a condition often resistant to traditional opioids. nih.gov

Other mixed-action delta/mu opioid agonists have also been evaluated. For instance, the glycopeptide BBI-11008, which has a higher affinity for the delta opioid receptor than the mu receptor, has demonstrated broad-spectrum antinociceptive and anti-allodynic activity across various pain models in rodents. nih.govnih.gov

Functional Assessment in Genetically Modified Animal Models Expressing Mu/Delta Heteromers

The use of genetically modified animal models has been crucial for dissecting the specific role of the mu/delta heteromer in mediating the effects of this compound ligands. Studies using mu or delta opioid receptor knockout mice have helped to confirm the involvement of both receptor types in the actions of these compounds. For example, the analgesic properties of CYM51010 were reduced in mice deficient for either the mu or the delta opioid receptor. mdpi.com

Double-fluorescent knock-in mice have not only been valuable for in vitro trafficking studies but also for in vivo mapping of mu and delta opioid receptor co-expression in the brain. nih.gov These studies have revealed that the two receptors are co-expressed in neuronal networks related to the perception and processing of aversive stimuli, providing an anatomical basis for the observed pharmacological effects of this compound ligands. biorxiv.org

The table below presents a summary of findings from studies using genetically modified animal models to investigate the function of mu/delta heteromers.

| Animal Model | Key Finding | Implication |

|---|---|---|

| Mu-Opioid Receptor Knockout Mice | Reduced analgesic effect of CYM51010. mdpi.com | Confirms the necessity of the mu-opioid receptor for the action of CYM51010. |

| Delta-Opioid Receptor Knockout Mice | Reduced analgesic effect of CYM51010. mdpi.com | Confirms the necessity of the delta-opioid receptor for the action of CYM51010. |

| Double-Fluorescent Knock-in Mice (mu-mCherry/delta-eGFP) | Allowed for visualization of ligand-induced co-internalization and co-localization of receptors in native neurons. mdpi.comnih.gov | Provides direct evidence for the physical interaction and coordinated trafficking of mu and delta receptors as a heteromer. |

Elucidation of Receptor-Mediated Intracellular Signaling Pathways in vivo (e.g., ERK1/2 phosphorylation)

The activation of intracellular signaling cascades, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, is a key event following opioid receptor stimulation. The signaling profile of mu/delta heteromers can differ from that of the individual receptors. For instance, while MOR activation by some agonists induces G-protein-mediated signaling, the same agonist acting on a mu/delta heteromer can evoke β-arrestin-mediated signaling. nih.gov

In vivo studies have begun to explore these unique signaling properties. Activation of mu/delta heteromers by the endogenous opioid peptide Met-enkephalin (B1676343) has been shown to produce sustained ERK1/2 phosphorylation. biorxiv.org This is significant because the duration and subcellular localization of ERK1/2 activation can dictate different physiological outcomes. For example, some studies have shown that MOR activation by DAMGO can induce both cytosolic and nuclear ERK phosphorylation, whereas morphine-induced ERK activation is limited to the cytosol. mdpi.com The sustained ERK1/2 signaling observed with heteromer activation may contribute to the distinct behavioral profiles of this compound ligands. biorxiv.org

Molecular Mechanisms of Mu/delta Opioid Receptor Heteromer Function and Signal Transduction

Dissecting Signal Transduction Pathways Specifically Mediated by Mu/Delta Heteromers

The formation of mu/delta opioid receptor heteromers can lead to signal transduction pathways that are distinct from those activated by the individual mu or delta receptors. nih.govnih.gov Studies have shown that the MDOR can engage specific signaling cascades, including preferential β-arrestin and ERK MAPK signaling. nih.govnih.govbiorxiv.orgnih.gov This suggests that heteromerization is not merely an additive effect of the individual receptors but rather creates a novel signaling entity. nih.gov

Analysis of G-Protein Coupling Selectivity and Specificity of the Heteromer

Opioid receptors typically couple to intracellular pertussis toxin-sensitive heterotrimeric Gi/o proteins. frontiersin.orgresearchgate.net Upon ligand binding, the Gi/o protein dissociates into Gαi/o and Gβγ subunits, initiating downstream signaling. frontiersin.orgresearchgate.net While mu and delta receptors individually couple to Gi/o proteins, the mu/delta heteromer can exhibit altered G-protein coupling selectivity. nih.govplos.org

Research indicates that in cells co-expressing mu and delta receptors, the MDOR can switch its coupling preference. nih.govplos.org For instance, one study demonstrated that in live cells, mu and delta receptors in close proximity can change receptor-associated G protein coupling from Gαi to Gαz. nih.gov This altered coupling can have significant implications for the downstream signaling cascades activated by the heteromer. pnas.org

Furthermore, the occupancy of the binding site of one receptor within the heteromer by a non-signaling concentration of a ligand can influence the binding and Gα signaling of the other receptor, suggesting a cross-allosteric modulation with positive cooperativity upon initial ligand binding. frontiersin.org

Modulation of Downstream Effectors, Including Ion Channels and Kinase Cascades

The signaling initiated by the mu/delta heteromer impacts various downstream effectors, including ion channels and kinase cascades. Opioid receptor activation generally leads to the inhibition of adenylyl cyclases, reducing cAMP production, and modulation of ion channels such as the inhibition of voltage-gated calcium channels (VGCCs) and activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. frontiersin.orgresearchgate.netfrontiersin.org These actions contribute to reduced neuronal excitability and neurotransmitter release. researchgate.net

Within the context of the mu/delta heteromer, specific downstream signaling pathways are modulated. For example, while activation of mu receptors alone may primarily induce G protein-mediated signaling, activation of the mu/delta heteromer by the same agonist can lead to β-arrestin-mediated signaling. nih.gov This switch in signaling pathway preference highlights a key difference in the functional output of the heteromer compared to the individual receptors. nih.gov

The mu/delta heteromer has been shown to preferentially engage β-arrestin2-mediated ERK activation. nih.govnih.govbiorxiv.orgnih.gov This is significant because β-arrestin recruitment can lead to receptor internalization and can also act as a scaffold for activating kinase cascades like the extracellular signal-regulated kinase (ERK) pathway. researchgate.netscholasticahq.com Studies have demonstrated that mu/delta heteromers constitutively recruit β-arrestin, and their activation can cause a dissociation of associated β-arrestin or, conversely, a time-dependent increase in β-arrestin recruitment depending on the experimental system and ligands used. biorxiv.orgnih.gov

Moreover, the mu/delta heteromer has been implicated in modulating Src and CaMKII signal transduction. Research suggests that the MDOR can act as a negative feedback brake on opioid-induced analgesia by repressing Src and CaMKII signaling. nih.gov

The modulation of ion channels by the mu/delta heteromer can also differ from that of the individual receptors. While both mu and delta receptors can inhibit neuronal excitability through effects on potassium and calcium channels, the specific contribution and interaction of the heteromer in modulating these channels in native neuronal circuits are areas of ongoing research. elifesciences.org

Data illustrating differential signaling pathways activated by mu homomers versus mu/delta heteromers:

| Receptor Complex | Primary Signaling Pathway (Canonical Agonist) | Other Involved Pathways | Key Downstream Effectors Mentioned |

| Mu Opioid Receptor Homomer | Gi/o-mediated | β-arrestin (can be ligand-dependent) | Adenylyl Cyclase (inhibition), VGCCs (inhibition), GIRK channels (activation), MAPK pathways (can be β-arrestin mediated) frontiersin.orgresearchgate.netfrontiersin.orgnih.gov |

| Delta Opioid Receptor Homomer | Gi/o-mediated | β-arrestin (can be ligand-dependent) | Adenylyl Cyclase (inhibition), VGCCs (inhibition), GIRK channels (activation), MAPK pathways frontiersin.orgresearchgate.netfrontiersin.orgnih.gov |

| Mu/Delta Opioid Receptor Heteromer | Can switch from Gi to Gz nih.govplos.org | Preferential β-arrestin signaling nih.govnih.govbiorxiv.orgnih.gov | ERK MAPK (activation), Src (repression), CaMKII (repression), Ion Channels (modulated differently than homomers) nih.govnih.govbiorxiv.orgnih.govplos.orgelifesciences.org |

Investigating Allosteric Modulation and Conformational Dynamics within the Mu/Delta Heteromer Complex

Studies have shown that the mu and delta receptors within the heteromer are in sufficiently close proximity to interact, and this interaction can lead to changes in receptor-associated G protein coupling. nih.gov The binding of a ligand to one receptor can induce conformational changes that propagate to the other receptor within the complex. frontiersin.orgresearchgate.net This cross-talk at the conformational level can affect downstream signaling. frontiersin.org

Evidence suggests that the mu/delta heteromerization induces cross-allosteric modulation, where binding of a ligand to one receptor can positively influence the binding and signaling of the other receptor. frontiersin.org This cooperativity contributes to the distinct pharmacological profile of the heteromer. frontiersin.org

Conformational dynamics within the mu/delta heteromer are critical for its function. Like individual GPCRs, the protomers within the heteromer exist in ensembles of inactive and active conformations. nih.gov Ligand binding and allosteric modulation can stabilize distinct conformational states, affecting the heteromer's ability to bind G proteins and initiate downstream signaling. nih.govresearchgate.net Understanding these dynamic conformational changes is essential for elucidating how the heteromer integrates signals from both mu and delta protomers.

Exploring Cross-Talk with Other Receptor Systems at the Molecular and Cellular Level

Beyond the interaction between mu and delta protomers, the mu/delta opioid receptor heteromer can also engage in cross-talk with other receptor systems at the molecular and cellular level. This cross-talk can occur through various mechanisms, including direct physical association to form higher-order receptor complexes, convergence of signaling pathways, or modulation of shared downstream effectors. nih.govdaneshyari.com

Accumulating evidence indicates that mu opioid receptors can form heterodimers not only with other opioid receptors (delta, kappa) but also with non-opioid receptors. frontiersin.orgresearchgate.net While the formation of mu/delta heteromers is a primary focus, their interaction with other receptor systems can further diversify their functional roles.

Examples of potential cross-talk involving opioid receptors (which could potentially extend to mu/delta heteromers) include interactions with:

Alpha-2A Adrenergic Receptors (α2AAR): Studies have shown that mu opioid receptors can form heterodimers with α2AARs, and there can be conformational antagonistic cross-talk between them upon co-activation. frontiersin.orgnih.gov This interaction can lead to direct inhibition of one receptor's signaling by the other. frontiersin.org

Cannabinoid CB1 Receptors (CB1R): Co-localization and synergistic interactions between cannabinoid and opioid analgesia have been observed. frontiersin.org CB1 receptors can form heterodimers with mu opioid receptors, and concomitant activation of these heteromers can lead to attenuation of certain signaling pathways, such as ERK activity. frontiersin.orgnih.gov

NMDA Receptors: Activation of mu-NMDA heteromers has been shown to negatively regulate mu receptor activity through PKA-dependent dissociation and subsequent desensitization. frontiersin.org

The localization of mu and delta receptors in specific neuronal populations and brain regions, sometimes co-localizing in neurons within subcortical networks essential for behaviors like eating, sexual activity, and response to aversive stimuli, further supports the potential for complex cross-talk at the cellular and circuitry level. frontiersin.orgcore.ac.uk

Table summarizing potential cross-talk partners based on individual mu and delta receptor interactions:

| Interacting Receptor System | Type of Interaction (Observed with Mu or Delta) | Potential Relevance to Mu/Delta Heteromer Function |

| Alpha-2A Adrenergic Receptors | Heterodimerization, Conformational Cross-talk frontiersin.orgnih.gov | Could influence MDOR signaling and potentially contribute to synergistic or antagonistic effects with adrenergic ligands. frontiersin.org |

| Cannabinoid CB1 Receptors | Heterodimerization, Modulation of Signaling frontiersin.orgnih.gov | May impact MDOR-mediated analgesia and other effects, potentially contributing to the interaction between opioid and cannabinoid systems. frontiersin.orgnih.gov |

| NMDA Receptors | Heterodimerization, Negative Regulation of Opioid Signaling frontiersin.org | Could influence MDOR activity and desensitization, potentially relevant to mechanisms of tolerance and plasticity. frontiersin.org |

| Ion Channels (e.g., GIRK, VGCCs) | Downstream Effectors frontiersin.orgresearchgate.netfrontiersin.org | MDOR signaling converges on these channels, and their modulation is key to the heteromer's impact on neuronal excitability. researchgate.netfrontiersin.org |

| Kinase Cascades (e.g., ERK, Src, CaMKII) | Downstream Effectors nih.govnih.govbiorxiv.orgnih.govresearchgate.netnih.gov | MDOR specifically modulates certain kinase pathways, which can be influenced by or influence signaling from other receptor systems. nih.govnih.govbiorxiv.orgnih.gov |

Regulation and Dynamic Remodeling of Mu/delta Opioid Receptor Heteromers

Agonist-Dependent Heteromer Trafficking and Intracellular Fate Pathways

Agonist binding to opioid receptors, including those within M/D OR heteromers, triggers a cascade of events leading to receptor internalization, a process that significantly modulates receptor functionality at the cellular level. mdpi.comresearchgate.net The trafficking and intracellular fate of M/D OR heteromers are complex and can be influenced by the specific ligand bound, differing from the trafficking patterns observed for MOR or DOR homomers. biorxiv.orgnih.govresearchgate.netnih.gov

Mechanisms of Endocytosis and Lysosomal Targeting for Degradation

Agonist-induced internalization of M/D OR heteromers occurs through endocytic pathways. mdpi.comresearchgate.net While MOR homomers are typically rapidly recycled back to the plasma membrane after internalization, and DOR homomers are often targeted for lysosomal degradation, the formation of M/D OR heteromers can alter these fates. nih.govresearchgate.netnih.govmdpi.com Studies using double fluorescent knock-in mice have shown ligand-selective co-internalization of mu and delta opioid receptors, leading to their co-localization in late endosomal and lysosomal compartments. biorxiv.orgnih.govmdpi.com For instance, activation of M/D OR heteromers by the endogenous opioid peptide met-enkephalin (B1676343) or biased agonists like CYM51010 promotes co-internalization and subsequent sorting to the lysosomal compartment. biorxiv.orgnih.gov This directed trafficking to lysosomes suggests a pathway for the degradation of the heteromer, which can contribute to receptor downregulation. mdpi.comnih.gov

Ligand bias plays a critical role in determining the internalization pathway and subsequent fate of the M/D OR heteromer. While agonists such as DAMGO (a MOR agonist) and deltorphin (B1670231) II (a DOR agonist) can induce co-internalization of M/D OR heteromers, other agonists like morphine and methadone may not lead to co-internalization or lysosomal targeting in the same manner. biorxiv.orgnih.govmdpi.com This ligand-specific trafficking highlights the complexity of M/D OR heteromer regulation and suggests that different ligands can induce distinct intracellular sorting decisions. biorxiv.orgnih.govmdpi.com

Dynamics of Receptor Recycling and Resensitization

The recycling of opioid receptors back to the plasma membrane is crucial for the re-establishment of signaling capacity and underlies receptor resensitization. mdpi.comresearchgate.netmdpi.com While MOR homomers are known for their rapid recycling, the presence of DOR and the formation of the M/D OR heteromer can influence this process. nih.govresearchgate.netnih.gov As noted, activation of M/D OR heteromers can lead to their targeting to lysosomes for degradation, thereby reducing the pool of receptors available for recycling. biorxiv.orgnih.gov This altered intracellular fate, shifting from recycling towards degradation for the mu component when part of the heteromer, can impact the dynamics of receptor resensitization. nih.gov

However, the dynamics of M/D OR heteromer recycling are not fully resolved and may depend on the specific cellular context and the activating ligand. While some studies indicate lysosomal targeting as a primary fate following co-internalization, the possibility of some degree of recycling for the heteromer or its individual components after dissociation in endosomal compartments cannot be entirely excluded and remains an area of ongoing research. mdpi.comresearchgate.net The balance between degradation and potential recycling pathways for the M/D OR heteromer is a key determinant of long-term opioid signaling and cellular responsiveness.

Characterization of Post-Translational Modifications and Their Influence on Heteromer Function

Post-translational modifications (PTMs) are critical regulators of opioid receptor function, affecting their expression levels, localization, protein-protein interactions, and signaling properties. nih.govresearchgate.net For M/D OR heteromers, PTMs on either the MOR or DOR protomer can significantly influence the formation, stability, trafficking, and signaling of the heteromeric complex. nih.govresearchgate.netwjgnet.com

Role of Phosphorylation and Dephosphorylation Events in Heteromer Regulation

Phosphorylation is a well-established PTM regulating opioid receptor function, primarily mediated by G protein-coupled receptor kinases (GRKs) and other kinases like protein kinase C (PKC). mdpi.comnih.govumich.edu Phosphorylation of MOR and DOR is involved in receptor desensitization and internalization. mdpi.comnih.govfrontiersin.org For M/D OR heteromers, phosphorylation events can play a role in agonist-induced co-internalization. biorxiv.org Studies suggest that co-internalization induced by certain ligands requires the phosphorylation of both mu and delta opioid receptors within the heteromer. biorxiv.org

Furthermore, phosphorylation can influence the interaction between MOR and DOR protomers and their association with regulatory proteins like β-arrestins, which are involved in both desensitization and trafficking. researchgate.netnih.govnih.govnih.govplos.orgpnas.org For example, activation of M/D OR heteromers can lead to β-arrestin recruitment, a process influenced by phosphorylation, and this pathway has been implicated in the development of morphine tolerance. researchgate.netnih.govnih.govplos.orgpnas.orgfrontiersin.org Phosphorylation of specific residues, such as threonine 161 in the delta opioid receptor, has been shown to facilitate MOR-DOR heteromerization. nih.govfrontiersin.org

Impact of Ubiquitination and Sumoylation on Receptor Stability and Signaling

Ubiquitination, the covalent attachment of ubiquitin proteins, is another important PTM that can target GPCRs for degradation via the proteasomal or lysosomal pathways. nih.govresearchgate.net For M/D OR heteromers, ubiquitination can influence their stability and surface expression levels. The protein RTP4, a Golgi chaperone, has been identified as a key regulator of M/D OR heteromer surface levels. mdpi.comnih.gov RTP4 associates with M/D OR heteromers and protects them from ubiquitination and subsequent degradation, thereby promoting their export from the Golgi to the cell surface. mdpi.comnih.gov This suggests that ubiquitination can serve as a signal for the intracellular degradation of M/D OR heteromers, and chaperone proteins like RTP4 can counteract this process. mdpi.comnih.gov

Sumoylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, can also modulate receptor function and interaction with other proteins. While research specifically on the sumoylation of the M/D OR heteromer is less extensive, studies on individual opioid receptors and associated regulatory proteins provide insights. For instance, sumoylated RGSZ proteins, which are involved in mu opioid receptor desensitization, show differential association with mu and delta receptors. nih.gov Sumoylated RGSZ1/Z2 proteins readily associate with mu opioid receptors but poorly with delta receptors, and this sumoylation can influence their interaction with G proteins. nih.gov While this doesn't directly address M/D OR heteromer sumoylation, it highlights the potential for SUMO modification to influence the interactions and regulation of the protomers that form the heteromer.

Advanced Analytical Methodologies for Mu/delta Receptor Ligands and Their Interactions

Mass Spectrometry-Based Characterization and Quantification Techniques

Mass spectrometry (MS) is an indispensable tool in the analysis of mu and delta opioid receptor ligands, offering high sensitivity and specificity for characterization and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely employed for confirming the purity and identity of mu and delta opioid receptor ligands. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the resolution of complex mixtures and the identification of individual components based on their mass-to-charge ratio (m/z). LC-MS/MS analysis has been utilized in studies investigating the metabolism and toxicological detection of fentanyl-derived designer drugs, which are opioid ligands, in biological samples. researchgate.net It is also used for the analysis of synthesized opioid ligands and their metabolites. researchgate.net For compounds that may not possess a strong chromophore, LC-MS-MS analysis is a valuable technique for monitoring and characterization. researchgate.net LC-MS/MS is also a high-throughput, high-precision proteomic analysis technique used to analyze protein expression changes, which can be applied to study the effects of mu opioid agonists on cells. frontiersin.org

High-Resolution Accurate Mass (HRAM) Mass Spectrometry and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF)

High-Resolution Accurate Mass (HRAM) Mass Spectrometry, often coupled with Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), provides highly accurate mass measurements, enabling the determination of elemental composition and facilitating the identification of known and unknown compounds, including opioid receptor ligands and their metabolites. ESI-Q-TOF-MS has been used for the structural elucidation of veterinary drugs, demonstrating its capability in characterizing compounds with complex structures. researchgate.net Ultra-performance liquid chromatography (UPLC) and high-resolution accurate-mass (HRAM) mass spectrometry have been used to measure the brain receptor occupancy of opioid receptor antagonists like samidorphan (B1681425) and naltrexone (B1662487) in rats, demonstrating the sensitivity and accuracy of this technique for quantifying ligands in biological tissues. nih.gov Analysis of tracers in tissue homogenates has been performed using a Vanquish Ultimate 3000 LC system coupled to a Q Exactive Orbitrap mass spectrometer, a type of HRAM MS instrument. nih.gov

Chromatography-Based Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized mu and delta opioid receptor ligands and for assessing their purity before biological evaluation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Compound Isolation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the purification and isolation of opioid receptor ligands, particularly peptide-based ligands. Semipreparative RP-HPLC is commonly used to purify crude synthetic products, yielding pure ligands. nih.gov Analytical RP-HPLC is then used to check the purity of the final compounds. nih.govbiorxiv.org Typical conditions involve using a C18 column with a linear gradient of solvents such as aqueous trifluoroacetic acid (TFA) and acetonitrile. nih.govmdpi.com The purity of synthesized peptides intended as opioid receptor ligands is routinely assessed by RP-HPLC, with desired peptides often obtained at ≥95% purity. biorxiv.org RP-HPLC has also been used for the purification of cyclic opioid peptides. mdpi.com

Development and Application of Biosensor Technologies for Real-Time Interaction Analysis

Biosensor technologies offer label-free, real-time analysis of the interactions between mu and delta opioid receptor ligands and their receptors, providing insights into binding kinetics and functional selectivity. Genetically encoded biosensors have been developed to detect ligand-induced activation of mu and delta opioid receptors in living neurons, offering precise spatial and temporal resolution of receptor activation and deactivation. nih.gov Conformational biosensors derived from nanobodies that bind to specific active receptor conformations can be adapted to detect receptor activation in living cells. nih.gov Label-free resonant waveguide grating biosensors have been used in integrative pharmacology approaches to characterize the functional selectivity of opioid ligands for the mu opioid receptor by detecting dynamic mass redistribution (DMR) in living cells upon ligand stimulation. plos.org Yeast-based biosensors engineered to produce human sterols have been developed to functionally express opioid receptors and detect agonists like DAMGO and morphine, demonstrating their potential for high-throughput screening. biorxiv.org Interferometry can also be used with biosensors to measure the binding of an active state-specific biosensor to purified mu-opioid receptor, allowing for the quantification of ligand efficacy. nih.govelifesciences.org

Implementation of Proteomic Approaches for Identifying Novel Heteromer-Interacting Proteins

Proteomic approaches are employed to identify proteins that interact with mu and delta opioid receptors, particularly in the context of receptor heteromers, which can exhibit distinct pharmacological properties. Quantitative proteomic analysis using LC-MS/MS has been used to study the effects of mu opioid agonists on protein expression in neuronal cells, revealing changes in various signaling pathways. frontiersin.org Proximity biotinylation proteomics can be used to dissect protein-interaction networks associated with ligand-dependent signaling of the mu-opioid receptor. researchgate.net Proteomic analyses of immunoprecipitated delta opioid receptors from knock-in mice have allowed the identification of both previously reported and novel endogenous interacting proteins, such as Rab10, which is involved in receptor trafficking. frontiersin.org The study of mu/delta opioid receptor heteromers (M/DOR) is an area where proteomic approaches can help identify interacting proteins that regulate their formation, trafficking, and signaling, contributing to the understanding of their role as distinct functional receptors. mdpi.comresearchgate.net

Computational and Theoretical Approaches in Mu/delta Opioid Receptor Research

Molecular Modeling and Docking Studies of Ligand-Heteromer Interaction Interfaces

Molecular modeling and docking studies are fundamental techniques used to predict the three-dimensional structure of receptors and how ligands bind to them. In the context of μ and δ opioid receptors, homology modeling has been employed to construct 3D models of these G protein-coupled receptors (GPCRs), often based on the known crystal structure of rhodopsin or other opioid receptors nih.govciteab.com. These models are crucial for understanding the structural basis of ligand binding and receptor activation.

For μ-δ opioid receptor heteromers, molecular modeling and docking studies are particularly valuable for investigating the interfaces where the two receptors interact. Early studies used homology modeling combined with methods like subtractive correlated-mutation analysis and protein-protein docking to predict potential transmembrane (TM) regions involved in heteromer formation pnas.orgkoreamed.org. For instance, computational modeling has suggested that the most likely interface involves TM1 of the mu receptor and TM4 of the delta receptor, with another possible interface involving TM6 of the mu receptor and TM4 of the delta receptor koreamed.org. Molecular docking is then used to predict how ligands, including those with mixed μ agonist/δ antagonist activity like "Mudelta" (CYM51010), might bind to these heteromeric complexes. This can involve docking ligands to individual protomers within the heteromer model or exploring potential allosteric binding sites that emerge at the receptor-receptor interface. Such studies can help elucidate how ligand binding to one protomer might allosterically modulate the activity of the other protomer within the heteromer, contributing to the biased signaling observed for compounds like CYM51010 pnas.orgresearchgate.netnih.gov. Molecular docking can also identify crucial interactions between ligands and specific amino acid residues within the binding pocket, providing insights into the structural determinants of ligand affinity and efficacy nih.govguidetopharmacology.orgsemanticscholar.orgespacioodeon.comcore.ac.uk.

Molecular Dynamics Simulations to Explore Receptor Conformational States and Ligand Binding

Molecular dynamics (MD) simulations are powerful computational tools that provide dynamic insights into the conformational changes of receptors and the behavior of ligands over time. Unlike static docking studies, MD simulations allow researchers to explore the flexibility of opioid receptors, the process of ligand binding and unbinding, and the conformational states associated with receptor activation and signaling.

MD simulations have been extensively used to study mu and delta opioid receptors. These simulations can reveal how ligand binding induces conformational changes in the receptor, particularly in the transmembrane helices and intracellular loops, which are critical for G protein coupling and β-arrestin recruitment espacioodeon.commedicinesfaq.comnih.gov. For example, MD simulations have been used to investigate the conformational plasticity of the delta opioid receptor and identify representative conformations for virtual screening probes-drugs.org. They have also been applied to study the binding stability of ligands and analyze the communication pathways between the ligand and the receptor probes-drugs.org.

Application of Quantum Chemical Calculations for Ligand Property Prediction and Mechanistic Insights

Quantum chemical (QM) calculations provide a detailed understanding of the electronic structure and properties of ligands, which are crucial for their interaction with receptors. These calculations can predict various molecular properties, such as charge distribution, molecular orbitals, and electrostatic potential, which influence binding affinity and reactivity.

In opioid receptor research, QM calculations have been applied to study the properties of opioid ligands and gain mechanistic insights into their interactions with receptors wikipedia.org. These calculations can help characterize the energetic aspects of ligand-receptor binding and the chemical transformations that might occur during this process. For instance, QM calculations can be used to determine the preferred protonation states of ionizable groups in the ligand and the receptor binding site under physiological conditions, which is essential for accurate docking and MD simulations wikipedia.org.

For a compound like "this compound" (CYM51010), QM calculations could be used to precisely determine its electronic and structural properties. This information can then be integrated into molecular docking and MD simulations to improve the accuracy of binding pose predictions and the simulation of ligand-receptor interactions. QM/MM (quantum mechanics/molecular mechanics) approaches, which combine QM calculations for the ligand and the crucial parts of the binding site with MM calculations for the rest of the system, can provide a more accurate description of the interactions, including charge transfer and polarization effects, which are particularly relevant for understanding the nuanced interactions that contribute to biased signaling and mixed agonist/antagonist activity wikipedia.org.

Utilization of Machine Learning and Artificial Intelligence in Ligand Design and Target Prediction

Machine learning (ML) and artificial intelligence (AI) approaches are increasingly being applied in drug discovery to accelerate the identification and optimization of novel ligands and predict their activity and target interactions. These methods can learn from large datasets of existing ligands and receptor structures to build predictive models.